N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide is an organic compound that features a unique structure combining an indane moiety with a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of acryloyl chloride to form the prop-2-enamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of N-alkylated amides.
Scientific Research Applications
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Shares the indane moiety but differs in the acetamide group.
2-Aminoindane: Contains the indane structure but with an amino group instead of the prop-2-enamide group.
Uniqueness
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide is unique due to its combination of the indane and prop-2-enamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-8-7-11-9-12-5-3-4-6-13(12)10-11/h2-6,11H,1,7-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLPHSBDXVPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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